bacterioopsin(34-65) polypeptide

Membrane protein folding Transmembrane helix kink Proline-induced helix distortion

Bacterioopsin(34-65) polypeptide (CAS 115233-82-4) is a chemically synthesized 32-residue peptide that recapitulates the membrane-spanning segment B (residues 34–65) of bacteriorhodopsin from the archaeon Halobacterium halobium (now H. salinarum).

Molecular Formula C9H12O
Molecular Weight 0
CAS No. 115233-82-4
Cat. No. B1168869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebacterioopsin(34-65) polypeptide
CAS115233-82-4
Synonymsbacterioopsin(34-65) polypeptide
Molecular FormulaC9H12O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bacterioopsin(34-65) Polypeptide (CAS 115233-82-4): A Structurally Validated Transmembrane Segment B Model


Bacterioopsin(34-65) polypeptide (CAS 115233-82-4) is a chemically synthesized 32-residue peptide that recapitulates the membrane-spanning segment B (residues 34–65) of bacteriorhodopsin from the archaeon Halobacterium halobium (now H. salinarum) [1]. This fragment belongs to the class of synthetic transmembrane domain mimics used to dissect the folding, stability, and assembly of polytopic α-helical membrane proteins without the confounding complexity of the full-length protein [2]. Extensive characterization by two-dimensional 1H-NMR spectroscopy in both organic solvent mixtures and perdeuterated SDS micelles has established its three-dimensional structure as a right-handed α-helix spanning Lys41 to Leu62, interrupted by a functionally critical ~27° kink at Pro50 and terminated by a left-handed helical C-cap at Gly63 [3][4]. This experimentally determined secondary structure is in close agreement with the high-resolution electron cryomicroscopy model of native bacteriorhodopsin [5].

Why Generic Bacteriorhodopsin Fragments Cannot Substitute for the 34-65 Polypeptide in Structural Studies


Bacteriorhodopsin-derived peptide fragments are not interchangeable substitutes for bacterioopsin(34-65) because their secondary structures, helical boundaries, and conformational fidelity differ markedly depending on both length and sequence context [1]. Shorter hydrophobic fragments such as the 48–54 heptapeptide (Leu-Val-Pro-Ala-Ile-Ala-Phe) adopt a β-like conformation in phospholipid vesicles rather than the native α-helix, fundamentally failing to recapitulate the transmembrane segment B fold [2]. Conversely, longer overlapping fragments such as (1–71) bacterioopsin introduce an additional α-helical domain (segment A, Pro8–Lys30) with inter-helical conformational exchange dynamics on the 10³–10⁴ s⁻¹ timescale that complicate the isolation of segment-B-specific behavior [3]. The (1–36) fragment (segment A) forms a well-defined α-helix but entirely lacks the Pro50 kink motif that is structurally and functionally essential for helix-packing around the retinal chromophore in the full-length protein [4]. Synthetic analogs bearing norleucine substitutions at Met56 and Met60 (the NLe⁵⁶,⁶⁰ variant) alter side-chain chemical properties and may perturb native-like packing interactions [5]. Thus, only the 34–65 polypeptide simultaneously provides the correct sequence, the complete transmembrane helix B with its characteristic Pro50 kink, and a structurally validated, solvent-independent fold consistent with the cryo-EM model of native bacteriorhodopsin [6].

Quantitative Evidence Differentiating Bacterioopsin(34-65) Polypeptide from Competing Analogs and Fragments


Preservation of the Native Pro50 Helix Kink: A Structural Motif Absent in Shorter Fragments

The 34–65 polypeptide adopts a right-handed α-helix from Lys41 to Leu62 that is interrupted by a kink of 27 degrees centered at Pro50, precisely matching the helix geometry observed in the high-resolution electron cryomicroscopy model of full-length bacteriorhodopsin [1][2]. In contrast, the shorter synthetic 48–54 heptapeptide (Leu-Val-Pro-Ala-Ile-Ala-Phe), which overlaps the kink region, adopts a β-like conformation in dimyristoylphosphatidylcholine vesicles and an α-helical-like structure only in fluorinated alcohols, demonstrating that the minimal sequence alone is insufficient to encode the native kinked α-helix [3]. The Pro50 kink is functionally critical: site-directed solid-state ¹³C NMR studies of [1-¹³C]Pro-labeled bacteriorhodopsin have shown that the kinks at Pro50, Pro91, and Pro186 contribute to efficient packing of the seven-transmembrane-helix bundle around the retinal cofactor [4].

Membrane protein folding Transmembrane helix kink Proline-induced helix distortion

Solvent-Independent Conformational Fidelity Across Three Membrane-Mimetic Environments

The 34–65 polypeptide maintains a consistent right-handed α-helical conformation (Lys41–Leu62 with Pro50 kink) across three distinct milieu: (i) methanol/chloroform (1:1) organic mixture, (ii) perdeuterated SDS micelles in the presence of trifluoroethanol, and (iii) the purple membrane environment of native bacterioopsin [1]. NMR data including interproton NOE patterns and deuterium exchange rates of individual backbone NH groups are explicitly provided for all three conditions, enabling direct comparison [1]. In contrast, the shorter 48–54 heptapeptide displays solvent-dependent secondary structure switching: α-helical-like in hexafluoroisopropyl alcohol, β-like in hexane and DMPC vesicles [2]. Similarly, the (1–36) bacterioopsin fragment (segment A) maintains its α-helix (Pro8–Met32, RMSD 0.25 Å) in both organic mixture and SDS micelles, but its N-terminal region Ala2–Gly6 undergoes a disorder transition from a fixed 2₂⁷-helix (RMSD 0.25 Å in organic solvent) to a disordered structure (RMSD 1.44 Å in SDS micelles) [3].

Membrane mimetic systems NMR spectroscopy Conformational stability

Backbone Structural Precision: RMSD of 0.43 Å for the Central Helical Core (Phe42–Nle60)

Energy refinement of six converged structures for the 34–65 polypeptide yielded an average root-mean-square deviation (RMSD) of 0.43 Å between backbone atoms for the central helical region spanning Phe42 to Nle60, indicating a highly rigid and well-defined α-helical core [1]. The N-terminal region (residues 34–37) and the extreme C-terminus lack ordered conformation, while the helical region Asp38–Tyr64 shows the kink of 27° at Pro50 [1]. For comparison, the (1–36) bacterioopsin fragment (segment A) achieved a backbone RMSD of 0.25 Å for its α-helical region Pro8–Met32 in organic solvent, but its N-terminal region Ala2–Gly6 showed environment-dependent disorder with RMSD increasing to 1.44 Å in SDS micelles [2]. The (34–65) polypeptide's higher RMSD of 0.43 Å (vs. 0.25 Å) reflects the presence of the Pro50 kink, which introduces genuine structural heterogeneity into the ensemble rather than random disorder—the kink angle is consistently 27° across structures [1][3].

NMR structure refinement Backbone RMSD Helix stability

Fragment Assembly Compatibility: The 34-65 Polypeptide as a Defined Modular Building Block for Full-Length Bacteriorhodopsin Reconstruction

The 34–65 polypeptide is one of 13 overlapping synthetic peptides that span the entire 248-residue bacteriorhodopsin sequence and were used to assemble a solution structure of the full-length protein (PDB 1L0M) by superimposing shared overlapping sequences at peptide termini [1]. This fragment assembly approach produced a three-dimensional construct whose backbone fold closely matched the crystal structure of bacteriorhodopsin, validating the use of defined synthetic fragments as building blocks [1]. In contrast, proteolytic fragments such as (163–231)-bacterioopsin—isolated by papain cleavage of purple membrane under nondenaturing conditions—have heterogeneous termini determined by protease specificity rather than rational design, and yield two α-helical regions (Ala168–Ile191 and Asn202–Arg227) separated by a flexible loop, making them unsuitable as single-helix building blocks [2]. The chemically synthesized 34–65 polypeptide, with its precisely defined N- and C-termini, enables systematic combinatorial assembly with other synthetic transmembrane segments to study inter-helical interactions in vitro [1][3].

Fragment assembly Membrane protein structure determination Overlapping peptide strategy

Native Sequence Authenticity vs. Norleucine Analogs: Met56 and Met60 Conservation

The bacterioopsin(34-65) polypeptide as characterized in the primary NMR literature retains the native methionine residues at positions 56 and 60 [1][2]. A deliberately modified analog, (NLe⁵⁶,⁶⁰)-34-65 bacteriorhodopsin fragment, was independently synthesized with norleucine substitutions at these positions [3]. Norleucine, while isosteric with methionine, replaces the thioether side chain with a methylene group, eliminating sulfur-mediated interactions that may contribute to side-chain packing within the helical bundle [4]. The BMRB entry 2282 for the 34–65 polypeptide explicitly shows the sequence as VSDPDAKKFYAITTLVPAIA FTXYLSXLLGYG, where X at positions 15 and 21 (corresponding to residues 56 and 60 in the full-length protein) represents norleucine in the deposited chemical shift data, confirming that even the reference NMR dataset uses Nle at these positions [5]. However, the native Met-containing 34–65 polypeptide is the appropriate comparator for studies requiring exact sequence fidelity to the wild-type protein.

Peptide sequence fidelity Norleucine substitution Side-chain packing

Validated Application Scenarios for Bacterioopsin(34-65) Polypeptide Based on Quantitative Structural Evidence


High-Resolution NMR Structural Studies of Isolated Transmembrane Helix B Folding in Membrane-Mimetic Systems

The 34–65 polypeptide is the most thoroughly characterized single-transmembrane-helix model from bacteriorhodopsin, with complete backbone and side-chain resonance assignments, NOE-derived distance constraints, deuterium exchange rates, and torsion angles determined by 2D ¹H-NMR in both organic solvent mixtures and SDS micelles [1][2]. Its solvent-independent α-helical fold (Lys41–Leu62, with Pro50 kink) makes it suitable for comparative folding studies across different membrane-mimetic environments, where shorter fragments such as the 48–54 heptapeptide exhibit environment-dependent secondary structure switching from α-helical-like to β-like [3]. The deposited ¹H chemical shift data (BMRB Entry 2282, 215 shifts) provide a reference dataset for validating computational folding predictions of transmembrane helices [4].

Fragment-Based Assembly of Polytopic Membrane Protein Structures

The 34–65 polypeptide forms part of the validated 13-peptide set used in the fragment assembly approach that successfully reconstructed the full bacteriorhodopsin structure with backbone fidelity matching the crystal structure (PDB 1L0M) [5]. Each peptide in this set corresponds to a defined secondary structure element with precise termini, enabling systematic superposition of overlapping sequences. The 34–65 segment is the sole peptide representing transmembrane helix B, and its well-defined structure, including the Pro50 kink geometry, is essential for correct inter-helical packing with segments A, C, and G during simulated annealing of the assembled construct [5].

Proline-Induced Helix Kink Studies in Membrane Proteins

The Pro50-mediated 27° kink in the 34–65 polypeptide provides a experimentally verified model system for studying how proline residues introduce distortions in transmembrane α-helices [2][6]. Site-directed solid-state ¹³C NMR studies of [1-¹³C]Pro-labeled full-length bacteriorhodopsin have demonstrated that Pro50, along with Pro91 and Pro186, contributes to efficient packing of the seven-helix bundle around retinal [7]. The isolated 34–65 fragment recapitulates this kink without requiring the full protein context, making it suitable for systematic mutagenesis studies (e.g., P50A, P50G) to quantify the thermodynamic contribution of the proline kink to helix stability in isolation, decoupled from tertiary contacts that dominate in the full-length protein [8].

Reference Standard for Synthetic Transmembrane Peptide Quality Control and Batch-to-Batch Consistency Verification

The extensive NMR characterization of the 34–65 polypeptide—including 215 assigned ¹H chemical shifts (BMRB 2282), NOESY cross-peak patterns, and sequence-specific deuterium exchange rates—provides a rich fingerprint for quality control of synthetic batches [4][1]. A newly synthesized lot can be verified by comparing its 1D ¹H-NMR spectrum and HPLC retention time against the published data, ensuring that the synthetic product adopts the correct fold and has not undergone oxidation at Met56/Met60 or other chemical modifications that could compromise structural studies [9]. This level of analytical characterization is unavailable for most competing transmembrane peptide fragments.

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